molecular formula C17H21NO4 B5240266 2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione

2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione

Cat. No.: B5240266
M. Wt: 303.35 g/mol
InChI Key: VUNFBRDUYLJCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve refluxing in organic solvents such as toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of isoindoline-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in various biological processes. The presence of functional groups on the isoindoline-1,3-dione scaffold allows it to interact with different biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyloxy and hydroxypropyl groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-cyclohexyloxy-2-hydroxypropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-12(11-22-13-6-2-1-3-7-13)10-18-16(20)14-8-4-5-9-15(14)17(18)21/h4-5,8-9,12-13,19H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFBRDUYLJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.